molecular formula C9H9N B14483733 4-(Bicyclo[1.1.0]butan-2-yl)pyridine CAS No. 63878-60-4

4-(Bicyclo[1.1.0]butan-2-yl)pyridine

Cat. No.: B14483733
CAS No.: 63878-60-4
M. Wt: 131.17 g/mol
InChI Key: MWNOKTNNKCYHCV-UHFFFAOYSA-N
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Description

4-(Bicyclo[1.1.0]butan-2-yl)pyridine is an organic compound that features a unique bicyclic structure. This compound is characterized by a pyridine ring attached to a bicyclo[1.1.0]butane moiety. The bicyclo[1.1.0]butane structure is known for its high strain energy, which makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine typically involves the formation of the bicyclo[1.1.0]butane core followed by its functionalization. One common method is the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using rhodium catalysts at low temperatures . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow chemistry could be potential methods for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[1.1.0]butan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced bicyclo[1.1.0]butane compounds, and substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine involves the release of strain energy upon reaction. This strain release can drive various chemical transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bicyclo[1.1.0]butan-2-yl)pyridine is unique due to the combination of the strained bicyclo[1.1.0]butane core and the aromatic pyridine ring. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

63878-60-4

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4-(2-bicyclo[1.1.0]butanyl)pyridine

InChI

InChI=1S/C9H9N/c1-3-10-4-2-6(1)9-7-5-8(7)9/h1-4,7-9H,5H2

InChI Key

MWNOKTNNKCYHCV-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C2C3=CC=NC=C3

Origin of Product

United States

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